molecular formula C18H25N3O B3826473 N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-2-(2,3-dimethylphenoxy)-N-methylethanamine

N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-2-(2,3-dimethylphenoxy)-N-methylethanamine

Cat. No.: B3826473
M. Wt: 299.4 g/mol
InChI Key: PBUOQLHCYKJVCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-2-(2,3-dimethylphenoxy)-N-methylethanamine is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-2-(2,3-dimethylphenoxy)-N-methylethanamine typically involves multiple steps. One common method involves the cyclization of appropriate precursors to form the pyrazole ring, followed by functionalization to introduce the cyclopropyl and dimethylphenoxy groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound .

Chemical Reactions Analysis

Types of Reactions

N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-2-(2,3-dimethylphenoxy)-N-methylethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-2-(2,3-dimethylphenoxy)-N-methylethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

Uniqueness

N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-2-(2,3-dimethylphenoxy)-N-methylethanamine is unique due to its specific structural features, such as the cyclopropyl and dimethylphenoxy groups, which confer distinct chemical and biological properties. These features may enhance its binding affinity to molecular targets and improve its stability and bioavailability compared to other pyrazole derivatives .

Properties

IUPAC Name

N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-2-(2,3-dimethylphenoxy)-N-methylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O/c1-13-5-4-6-18(14(13)2)22-10-9-21(3)12-16-11-17(20-19-16)15-7-8-15/h4-6,11,15H,7-10,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUOQLHCYKJVCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCN(C)CC2=CC(=NN2)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-2-(2,3-dimethylphenoxy)-N-methylethanamine
Reactant of Route 2
Reactant of Route 2
N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-2-(2,3-dimethylphenoxy)-N-methylethanamine
Reactant of Route 3
Reactant of Route 3
N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-2-(2,3-dimethylphenoxy)-N-methylethanamine
Reactant of Route 4
Reactant of Route 4
N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-2-(2,3-dimethylphenoxy)-N-methylethanamine
Reactant of Route 5
Reactant of Route 5
N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-2-(2,3-dimethylphenoxy)-N-methylethanamine
Reactant of Route 6
Reactant of Route 6
N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-2-(2,3-dimethylphenoxy)-N-methylethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.